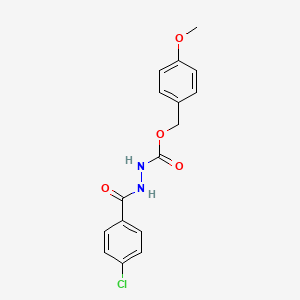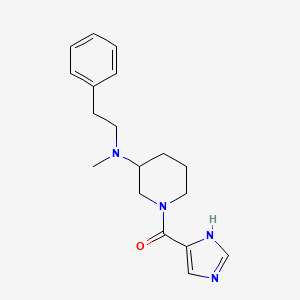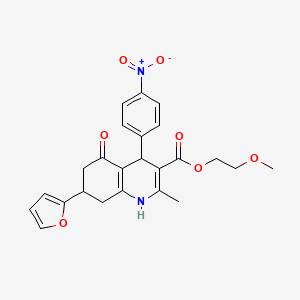![molecular formula C23H29N3O B6041787 1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6041787.png)
1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MBMI" and belongs to the class of indole-based compounds.
作用机制
The mechanism of action of MBMI is not fully understood, but it is believed to act through multiple pathways. MBMI has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. MBMI has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MBMI has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MBMI has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, MBMI has been shown to have neuroprotective effects and improve cognitive function in animal models.
实验室实验的优点和局限性
MBMI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using MBMI in lab experiments. Its potential toxicity and side effects need to be further studied, and its efficacy needs to be tested in clinical trials.
未来方向
There are several future directions for MBMI research. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. MBMI could also be further studied for its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, MBMI could be studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, MBMI is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been optimized, and its mechanism of action is well-understood. MBMI has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, and its potential applications in these areas need to be further studied. However, its potential toxicity and side effects need to be further investigated, and its efficacy needs to be tested in clinical trials.
合成方法
The synthesis of MBMI involves a multi-step process that includes the reaction of 3-methoxybenzyl chloride with 1-methyl-1H-indole-3-carbaldehyde to form the intermediate compound, which is then reacted with piperidine and ammonium formate to yield the final product. The synthesis of MBMI has been reported in several research studies, and the purity and yield of the compound have been optimized.
科学研究应用
MBMI has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. MBMI has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
属性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-[(1-methylindol-3-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-25-16-19(22-10-3-4-11-23(22)25)14-24-20-8-6-12-26(17-20)15-18-7-5-9-21(13-18)27-2/h3-5,7,9-11,13,16,20,24H,6,8,12,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKBSTRBLGFZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNC3CCCN(C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(5-bromo-2-pyridinyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B6041704.png)
![5-(2-{2-[2-(propylthio)pyrimidin-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6041706.png)
![N-({1-[4-(2-furyl)benzyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6041714.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-N-methyl-1-propanamine](/img/structure/B6041723.png)
![N-benzyl-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6041727.png)
![(3-benzyl-1-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6041731.png)



![2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B6041760.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6041767.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]propanamide](/img/structure/B6041793.png)
![N-[2-(cyclopentylthio)ethyl]-2-furamide](/img/structure/B6041798.png)